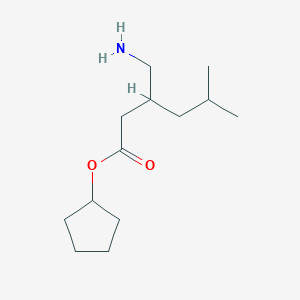
Cyclopentyl 3-(aminomethyl)-5-methylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentyl 3-(aminomethyl)-5-methylhexanoate is an organic compound that features a cyclopentane ring, an aminomethyl group, and a methylhexanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl 3-(aminomethyl)-5-methylhexanoate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclopentyl bromide with sodium cyanide to form cyclopentyl cyanide. This intermediate is then subjected to hydrolysis to yield cyclopentyl carboxylic acid. The carboxylic acid is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride reacts with 3-(aminomethyl)-5-methylhexanoic acid to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl 3-(aminomethyl)-5-methylhexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and bases are employed in substitution reactions.
Major Products
Oxidation: Cyclopentyl ketone or cyclopentyl carboxylic acid.
Reduction: Cyclopentyl 3-(hydroxymethyl)-5-methylhexanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclopentyl 3-(aminomethyl)-5-methylhexanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Cyclopentyl 3-(aminomethyl)-5-methylhexanoate involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes and receptors, modulating their activity. The compound may also influence cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopentyl methyl ether: Used as a solvent in organic synthesis.
Cyclopentylamine: Utilized as an intermediate in the synthesis of pharmaceuticals.
Cyclopentyl carboxylic acid: A precursor in the synthesis of various cyclopentyl derivatives.
Uniqueness
Cyclopentyl 3-(aminomethyl)-5-methylhexanoate is unique due to its combination of a cyclopentane ring, aminomethyl group, and methylhexanoate chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C13H25NO2 |
|---|---|
Molecular Weight |
227.34 g/mol |
IUPAC Name |
cyclopentyl 3-(aminomethyl)-5-methylhexanoate |
InChI |
InChI=1S/C13H25NO2/c1-10(2)7-11(9-14)8-13(15)16-12-5-3-4-6-12/h10-12H,3-9,14H2,1-2H3 |
InChI Key |
KYJLVEAIIWLWII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CC(=O)OC1CCCC1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















